Ampicillin hemisulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7490-86-0 |
|---|---|
Molecular Formula |
C32H40N6O12S3 |
Molecular Weight |
796.88 |
IUPAC Name |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3,3-dimethyl-6-oxo-, (2S-(2alpha,5alpha,6beta(S*)))-, sulfate (2:1) |
InChI |
1S/2C16H19N3O4S.H2O4S/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);(H2,1,2,3,4)/t2*9-,10-,11+,14-;/m11./s1 |
InChI Key |
QYETVTFBDRINOR-PHGYPNQBSA-N |
SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampicillin hemisulfate, Ampicillin sulfate, Diampicillin sulfate |
Origin of Product |
United States |
Advanced Synthesis and Derivatization Studies of Ampicillin Hemisulfate
Enzymatic Synthesis Methodologies
The enzymatic synthesis of ampicillin (B1664943) offers a more environmentally friendly alternative to traditional chemical methods, which often involve harsh conditions and toxic solvents. scielo.brnih.gov This biocatalytic approach primarily utilizes the enzyme Penicillin G Acylase (PGA) for the semi-synthetic production of ampicillin. nih.govbiotech-asia.orgresearchgate.net
Utilization of Penicillin G Acylase for Semi-Synthetic Production
Penicillin G Acylase (PGA), often derived from Escherichia coli, is a key enzyme in the industrial production of semi-synthetic β-lactam antibiotics. biotech-asia.orgresearchgate.netresearchgate.net The enzymatic synthesis of ampicillin is a kinetically controlled process. biotech-asia.org It involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated acyl donor, such as D-phenylglycine methyl ester (PGME). biotech-asia.orgresearchgate.net The reaction proceeds through the formation of an acyl-enzyme complex. This complex can then react with 6-APA to form ampicillin or undergo hydrolysis, which is an undesired side reaction. biotech-asia.org
Researchers have explored various strategies to enhance the efficiency of this process. One approach involves a two-enzyme, two-step cascade synthesis. In this method, immobilized wild-type PGA from Alcaligenes faecalis is first used to hydrolyze penicillin G to 6-APA. Subsequently, a mutagenized variant of the same enzyme is employed to catalyze the synthesis of ampicillin from 6-APA and D-PGME. nih.gov This cascade process avoids the need for isolation and purification of the intermediate 6-APA, potentially leading to a more cost-effective and environmentally benign procedure. nih.govnih.gov
Another innovative approach is a one-pot, two-enzyme system utilizing both α-amino ester hydrolase (AEH) and PGA. nih.gov This system allows for the direct conversion of penicillin G to ampicillin in a fully aqueous medium. nih.gov The investigation of both one-pot, one-step and one-pot, two-step configurations has shown promising results, with the latter achieving higher conversion yields. nih.gov
Optimization of Biocatalytic Reaction Conditions and Enzyme Immobilization Techniques
Optimizing reaction conditions is crucial for maximizing the yield and productivity of enzymatic ampicillin synthesis. Key parameters that have been studied include pH, temperature, and the ratio of substrates (6-APA to PGME). researchgate.netscielo.br
Studies have shown that the optimal pH for the synthesis reaction is typically in the slightly acidic range, around 6.0 to 6.5. researchgate.netscielo.br Temperature also plays a significant role, with optimal synthesis activity often observed at around 25°C to 35°C. biotech-asia.orgresearchgate.net The molar ratio of the acyl donor (PGME) to the penicillin nucleus (6-APA) is another critical factor, with an excess of the acyl donor often favoring the synthesis reaction. researchgate.netscielo.br Some studies have even explored the use of a pH gradient during the reaction, starting at a higher pH and gradually decreasing it, which has been shown to significantly improve the conversion of 6-APA to ampicillin. nih.gov
Enzyme immobilization is a key technology to improve the stability and reusability of PGA, making the enzymatic process more economically viable. nih.govbiotech-asia.org Various immobilization techniques have been investigated:
Immobilization on Magnetic Nanoparticles: PGA has been successfully immobilized on iron oxide nanoparticles coated with polyethyleneimine. biotech-asia.org This method allows for easy separation of the biocatalyst from the reaction mixture using a magnetic field. biotech-asia.org
Cross-Linked Enzyme Aggregates (CLEAs): This technique involves the precipitation of the enzyme followed by cross-linking to form insoluble aggregates. researchgate.netbrieflands.com CLEAs of PGA have demonstrated high synthesis activity and stability. researchgate.net
Immobilization on Gels and Resins: Agarose gel and other resins are also used as supports for immobilizing PGA. scielo.brscielo.br These immobilized enzymes have been used to study the kinetics of the synthesis and hydrolysis reactions in detail. scielo.br
Table 1: Optimized Conditions for Enzymatic Ampicillin Synthesis
| Parameter | Optimized Value | Reference |
| pH | 6.0 - 6.5 | researchgate.netscielo.br |
| Temperature | 25°C - 35°C | biotech-asia.orgresearchgate.net |
| Substrate Ratio (6-APA:PGME) | 1:3 | researchgate.net |
Chemical Synthesis Pathways and Associated Impurity Profiling
While enzymatic methods are gaining prominence, chemical synthesis remains a conventional route for ampicillin production. scielo.brnih.gov This section explores non-enzymatic synthetic routes and the critical aspect of identifying and characterizing impurities that can arise during synthesis.
Exploration of Non-Enzymatic Synthetic Routes
The traditional chemical synthesis of ampicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-(-)-α-phenylglycine. nih.gov This process often requires the protection of the carboxyl group of 6-APA and the use of coupling agents. scielo.br These chemical routes can be complex, involving multiple steps and the use of organic solvents and silylation reagents at very low temperatures. scielo.br
One documented non-enzymatic route involves the use of the Dane salt method. unibo.it Variations of this route can lead to different process-related impurities. unibo.it Another approach involves reacting the potassium salt of D(-)-N-methoxycarbonylpropen-2-yl-aminophenylacetic acid with 6-APA in the presence of ethyl chloroformate and a base like triethylamine. google.com
Identification and Characterization of Related Substances and Degradation Products During Synthesis
Impurity profiling is a critical aspect of quality control for ampicillin, as impurities can affect the efficacy and safety of the final product. nih.govscispace.comijrti.org Impurities can originate from starting materials, intermediates, side reactions during synthesis, and degradation of the final product. nih.govijrti.org
Several analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are powerful tools for the separation and identification of these related substances. nih.govscispace.com
Common impurities and degradation products that have been identified include:
Starting Materials and Intermediates: D-(-)-α-phenylglycine and 6-aminopenicillanic acid are common process-related impurities. nih.gov The presence of L-phenylglycine in the starting material can lead to the formation of L-ampicillin (an epimer of ampicillin). researchgate.netresearchgate.net
Degradation Products: Ampicillin is susceptible to degradation, especially in aqueous solutions. nih.govscispace.com Degradation can lead to the formation of various products, including:
Ampicilloic acid: Formed by the hydrolysis of the β-lactam ring. It can exist as different isomers. nih.govresearchgate.net
Ampicillin piperazine-2,5-dione: An intramolecular degradation product. fao.org
Polymers: Formed through intermolecular reactions. researchgate.net
16-keto penicillin G: An oxidized impurity identified in some commercial ampicillin products. unibo.it
Side-Reaction Products: During synthesis, side reactions can lead to the formation of impurities like ampicillinyl-d-phenylglycine. researchgate.netresearchgate.net
Table 2: Common Impurities and Degradation Products of Ampicillin
| Impurity/Degradation Product | Origin | Reference |
| D-(-)-α-phenylglycine | Starting Material | nih.gov |
| 6-Aminopenicillanic acid (6-APA) | Starting Material | nih.gov |
| L-Ampicillin | Impurity in Starting Material | researchgate.netresearchgate.net |
| Ampicilloic acid | Degradation | nih.govresearchgate.net |
| Ampicillin piperazine-2,5-dione | Degradation | fao.org |
| Ampicillin Polymers | Degradation | researchgate.net |
| 16-keto penicillin G | Degradation (Oxidation) | unibo.it |
| Ampicillinyl-d-phenylglycine | Side Reaction during Synthesis | researchgate.netresearchgate.net |
Development and Characterization of Novel Ampicillin Hemisulfate Derivatives
The development of novel derivatives of existing antibiotics like ampicillin is a key strategy to address the challenge of antimicrobial resistance. Researchers are actively synthesizing and characterizing new ampicillin derivatives with the aim of enhancing their biological activity.
One area of research focuses on creating metal complexes of ampicillin derivatives. For instance, new copper (II) complexes have been synthesized by first N-acylating ampicillin with benzoyl chloride or sebacoyl chloride, followed by reaction with a cupric ion. ekb.eg These novel complexes have been characterized using various spectroscopic techniques and have shown promising biological efficacy. ekb.eg
Another approach involves modifying the ampicillin structure to overcome resistance mechanisms, such as those mediated by β-lactamase enzymes. A novel tetralone derivative of ampicillin, ampicillin-bromo-methoxy-tetralone (ABMT), was synthesized via an SN2-type substitution reaction. nih.gov This derivative demonstrated significant activity against ampicillin-resistant Staphylococcus aureus. Molecular docking studies suggest that ABMT has a strong binding affinity for β-lactamase, potentially neutralizing its action. nih.gov
Furthermore, novel penicillin-type analogues have been synthesized by coupling the 6-APA nucleus with a functionalized 2-azetidinone ring. mdpi.com These new semi-synthetic β-lactam compounds have been screened for their antimicrobial activity against a range of pathogenic bacteria. mdpi.com
The synthesis of dimeric s-triazine derivatives has also been explored, with some of these compounds exhibiting more potent antibacterial activity than ampicillin trihydrate against multidrug-resistant clinical isolates. rsc.org
Finally, ampicillin has been conjugated to magnetic nanoparticles to create a "nanoantibiotic." nih.gov This ampicillin-chitosan-iron oxide nanocomposite has shown antimicrobial activity against various bacteria, including Mycobacterium tuberculosis. nih.gov
Synthesis of Metal Ion Complexes with Ampicillin Ligands (e.g., Copper(II) Complexes)
The coordination of metal ions with ampicillin ligands has been investigated as a method to create novel compounds with potentially enhanced biological activity. nih.gov The ampicillin molecule possesses multiple potential donor atoms, including the nitrogen and oxygen atoms of the amide, carboxylate, and β-lactam groups, making it a versatile ligand for complexation with various metal ions. tandfonline.comresearchgate.net
The synthesis of these complexes is often achieved through direct reaction of a metal salt with ampicillin or its sodium salt in a suitable solvent. tandfonline.com For instance, dinuclear complexes with the general formula [M(amp)Cl]₂·nH₂O (where M = Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) have been successfully isolated by reacting the respective metal chlorides with sodium ampicillinate in an aqueous solution at room temperature. tandfonline.comtandfonline.com The resulting solid complexes are typically separated by filtration, washed with solvents like water, ethanol (B145695), and ether, and then dried under vacuum. tandfonline.com
Another synthetic route involves a two-step process, starting with the N-acylation of ampicillin's primary amine group with reagents like benzoyl chloride or sebacoyl chloride. ekb.egscinito.ai The resulting ampicillin derivative is then reacted with a cupric ion solution to form the final copper(II) complex. ekb.egscinito.ai The synthesized complexes are often characterized as amorphous solids that are stable in air and decompose at high temperatures without melting. ekb.eg Their solubility is typically limited in water and common organic solvents, though some are soluble in DMSO. ekb.eg
Characterization using techniques such as infrared (IR) spectroscopy confirms the coordination of the metal ion to the ampicillin ligand. Significant shifts in the vibrational frequencies of the carboxylate and β-lactam carbonyl groups are indicative of their involvement in the bonding. journalcsij.com For example, a notable shift in the C=O stretching frequency of the β-lactam group upon complexation with copper(II) suggests coordination through the carbonyl oxygen. journalcsij.com Spectroscopic and magnetic susceptibility data have been used to propose structures for these complexes, with dinuclear, octahedrally coordinated metal centers being a suggested arrangement for several ampicillin complexes. tandfonline.comtandfonline.com
Table 1: Physicochemical and Spectroscopic Data for Selected Ampicillin-Metal Complexes
| Complex | Color | Decomposition Temp. (°C) | Molar Conductance (Ω⁻¹ mol⁻¹ cm²) | Key IR Spectral Shift (cm⁻¹) ν(C=O) | Reference |
|---|---|---|---|---|---|
| [Cu(amp)Cl]₂·nH₂O | Gray | ~200 | - | >200 (separation value for carboxylate) | tandfonline.comekb.eg |
| Copper(II) Complex | Gray | 270 | 5.46 x 10⁻⁶ | 1396.79 to 1268.55 | journalcsij.com |
Covalent Conjugation Strategies for Dual-Functional Agents (e.g., Nitric Oxide-Releasing Ampicillin)
Covalent conjugation represents another advanced strategy to create dual-functional agents where ampicillin is linked to a second molecule to combine their functionalities. A notable example is the development of nitric oxide (NO)-releasing ampicillin, a conjugate designed to combat antibiotic-resistant bacteria and biofilm formation. nih.govacs.orgnih.gov Nitric oxide is a gasotransmitter with known antimicrobial properties and the ability to disperse bacterial biofilms, making it an attractive partner for a traditional antibiotic. nih.govresearchgate.net
The synthesis of this dual-functional agent, sometimes referred to as "SNAPicillin," involves the covalent attachment of an NO-donor molecule, such as S-nitroso-N-acetylpenicillamine (SNAP), to the ampicillin structure. acs.orgresearchgate.net The synthetic process can involve a sequential reaction starting with the synthesis of an N-acetyl-penicillamine thiolactone (NAPTH). researchgate.net This is followed by the covalent immobilization of the thiolactone onto ampicillin, and a final organic nitrosation step to create the S-nitrosothiol group responsible for NO release. researchgate.net
The resulting conjugate, SNAPicillin, is a novel multifunctional molecule that has been characterized by NMR, FTIR, and mass spectrometry. acs.orgnih.govresearchgate.net Studies have demonstrated that this conjugate can release nitric oxide under physiological conditions (pH 7.4, 37 °C). nih.gov The release of NO can be tuned by altering the concentration of the SNAPicillin solution. nih.gov This approach combines the bactericidal mechanism of ampicillin with the biofilm-dispersing and antimicrobial actions of nitric oxide, which may offer a synergistic effect against challenging bacterial infections. nih.govrsc.org Research has shown that SNAPicillin exhibits lower minimum inhibitory concentration (MIC) values against certain Gram-negative and Gram-positive bacteria compared to ampicillin or SNAP alone. acs.orgnih.govresearchgate.net
Table 2: Research Findings for Nitric Oxide-Releasing Ampicillin (SNAPicillin)
| Parameter | Organism | Finding | Reference |
|---|---|---|---|
| NO Release | - | Increasing the lock solution concentration from 1 mM to 10 mM increased the initial NO release from 0.08 to 0.58 x 10⁻¹⁰ mol min⁻¹ cm⁻². | nih.gov |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | SNAPicillin showed a lower MIC value compared to ampicillin or SNAP alone. | acs.orgnih.govresearchgate.net |
| Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | SNAPicillin showed a lower MIC value compared to ampicillin or SNAP alone. | acs.orgnih.govresearchgate.net |
| Biofilm Eradication | Clinically-isolated E. coli and S. marcescens | SNAPicillin led to >99% reduction in biofilm buildup on polymeric catheter surfaces. | rsc.org |
Molecular and Cellular Mechanisms of Action of Ampicillin Hemisulfate
Inhibition of Bacterial Cell Wall Synthesis
The fundamental mechanism of ampicillin's antimicrobial action is its interference with the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. patsnap.comgeminibio.com This inhibition ultimately leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and death. nih.govpatsnap.com
Ampicillin's primary targets within the bacterial cell are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner surface of the bacterial cell membrane. nih.govpatsnap.com These proteins, which include transpeptidases, carboxypeptidases, and endopeptidases, play crucial roles in the final steps of peptidoglycan synthesis. nih.govplos.org
The process of PBP inactivation by ampicillin (B1664943) involves the following key steps:
Binding to the Active Site: Ampicillin, mimicking the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, binds to the active site of the PBP. oup.com
Acylation: The serine residue within the active site of the PBP attacks the carbonyl group of the β-lactam ring of ampicillin. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. mdpi.comoup.com
Inactivation: This acylation effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. nih.govoup.com The resulting acyl-enzyme complex is hydrolyzed at a very slow rate, effectively sequestering the enzyme. oup.com
Different PBPs have varying affinities for ampicillin. For instance, in Haemophilus influenzae, resistance has been linked to reduced binding affinity of ampicillin to PBPs 3a and 3b. asm.org
Peptidoglycan, the primary component of the bacterial cell wall, is a large polymer composed of glycan chains cross-linked by short peptides. patsnap.complos.org The cross-linking process, catalyzed by transpeptidases (a class of PBPs), provides the cell wall with its structural rigidity. saspublishers.comnih.gov
By inactivating these transpeptidases, ampicillin disrupts the formation of these crucial cross-links. saspublishers.compatsnap.com This interference in the final stage of peptidoglycan assembly leads to the synthesis of a defective, weakened cell wall. saspublishers.com The continued activity of autolytic enzymes in the absence of proper cell wall synthesis further contributes to the degradation of the existing peptidoglycan, exacerbating the structural weakness. saspublishers.com
Detailed Mechanisms of Penicillin-Binding Protein (PBP) Acylation and Inactivation
Induction of Bacterial Cell Lysis via Autolytic Enzyme Activation
The inhibition of peptidoglycan synthesis by ampicillin creates a fatal imbalance between cell wall synthesis and degradation. researchgate.net Bacteria possess autolysins, a group of endogenous enzymes that continuously remodel the peptidoglycan during normal growth and cell division. nih.gov
Under normal conditions, the activities of autolysins are tightly regulated. However, when ampicillin disrupts cell wall synthesis, the unchecked activity of these autolysins leads to the progressive degradation of the cell wall. saspublishers.com This process, termed autolysis, ultimately results in the rupture of the cell membrane due to osmotic pressure, causing cell death. saspublishers.compatsnap.com In some bacteria, such as Streptococcus pneumoniae, the lytic effect of penicillin-related antibiotics is heavily dependent on the activity of a major autolysin, LytA. elifesciences.org Studies in E. coli have also implicated LytM-domain factors in ampicillin-induced lysis. nih.gov
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
The antimicrobial efficacy of ampicillin is intrinsically linked to its molecular structure. Understanding the relationship between its structural features and biological activity is crucial for the development of new and improved antibiotics.
Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure and chemical reactivity of ampicillin. tandfonline.comresearchgate.net These studies help in understanding the molecule's stability, arising from hyperconjugative interactions and charge delocalization. tandfonline.com By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can describe the chemical reactivity of the molecule. tandfonline.comresearchgate.net Molecular docking studies, another computational tool, can predict the binding affinity of ampicillin to its target PBPs, providing insights into its antibacterial activity. tandfonline.com Such computational analyses are valuable for systematically understanding the structure-activity relationship and for the rational design of new drug candidates. tandfonline.comresearchgate.net
The core structure of ampicillin, 6-aminopenicillanic acid, is essential for its antibacterial activity. scienceinfo.com Key structural features that influence its potency include:
β-Lactam Ring: The strained four-membered β-lactam ring is the most critical component, as its cleavage is central to the acylation of PBPs. scienceinfo.commdpi.com
Thiazolidine (B150603) Ring: The sulfur atom in the thiazolidine ring and the carboxylic acid group are vital for activity. scienceinfo.com
Acylamino Side Chain: The nature of the side chain at position 6 determines the spectrum of activity and stability against β-lactamases. The amino group in ampicillin's side chain enhances its ability to penetrate the outer membrane of Gram-negative bacteria. saspublishers.comnih.gov Modifications to this side chain can influence the drug's activity against different bacterial species. nih.govresearchgate.net
Empirical studies involving the synthesis and evaluation of ampicillin analogs with various modifications have provided valuable data on the structural requirements for optimal antimicrobial potency. nih.gov These studies have shown that factors such as size, shape, hydrophobicity, and polarity of the side chain can significantly impact the drug's effectiveness. nih.gov
Computational Chemistry Approaches for SAR Modeling (e.g., Density Functional Theory)
Interaction with Other Biological Pathways and Cellular Components (e.g., RNA Synthesis Inhibition Research)
While the primary and well-documented mechanism of action for ampicillin is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), research has shown that its effects on bacteria are not limited to this pathway alone. nih.govdrugbank.comnih.govrcsb.org The bactericidal event triggers a cascade of cellular responses and interactions with other biological pathways, including significant changes in gene transcription. asm.org Furthermore, ampicillin's efficacy can be influenced by drugs that target other pathways, such as RNA and protein synthesis. ui.ac.iddrugs.com
Transcriptional Response to Ampicillin-Induced Stress
Studies analyzing the global transcription profile of bacteria like Escherichia coli following exposure to bactericidal concentrations of ampicillin reveal massive changes in gene expression. asm.org This indicates a broad cellular response to the stress induced by cell wall damage. The treatment leads to substantial cell lysis, and the transcriptional changes reflect the bacterium's attempt to cope with this damage. asm.org
Research on E. coli treated with ampicillin for 30 minutes identified significant alterations in the expression levels of numerous genes. These changes suggest a general downturn in metabolic activity and cell division processes. asm.org Notably, several genes encoding periplasmic proteins are induced. The periplasm is the location of ampicillin's primary target, the murein sacculus, making changes in this compartment directly relevant to the drug's bactericidal effect. asm.org
Key findings from transcriptional profiling studies include:
Induction of Periplasmic and Lysis-Related Genes: Ampicillin treatment specifically induces genes for periplasmic proteins. One such protein is Spy, which is known to be synthesized in spheroplasts. asm.org Another is the periplasmic serine protease HtrA. asm.org A gene of particular interest, nlpD, which codes for an outer membrane lipoprotein, is also induced. Overexpression of nlpD is known to cause abnormalities in cell septation and lead to lysis, suggesting its induction by ampicillin is directly related to the drug's lytic mechanism. asm.org
Synergistic Interactions with RNA Synthesis Inhibitors: The relationship between ampicillin and RNA synthesis is highlighted by its interaction with antibiotics like rifampicin (B610482), which functions by inhibiting bacterial RNA polymerase. ui.ac.id In strains of S. aureus resistant to ampicillin due to the production of β-lactamase, concurrent exposure to sub-inhibitory concentrations of rifampicin can restore susceptibility to ampicillin. ui.ac.id This effect is attributed to rifampicin's partial inhibition of RNA polymerase, which in turn reduces the expression of the β-lactamase gene. This demonstrates that while ampicillin does not directly inhibit RNA synthesis, its effectiveness can be enhanced by targeting this pathway to overcome resistance mechanisms. ui.ac.id
Antagonistic Interactions with Protein Synthesis Inhibitors: The action of ampicillin is dependent on active bacterial growth and cell wall synthesis. nih.gov Consequently, its bactericidal effect can be antagonized by bacteriostatic antibiotics, such as tetracyclines, which inhibit protein synthesis. drugs.com By halting the processes necessary for cell wall construction, these agents can reduce the efficacy of ampicillin. This interaction underscores the dependency of ampicillin's action on the broader cellular machinery of protein and cell wall synthesis. drugs.com
The table below summarizes the transcriptional changes observed in E. coli in response to ampicillin treatment, as identified in research.
Table 1: Selected Gene Expression Changes in E. coli Induced by Ampicillin
| Gene/Protein | Cellular Location | Function/Role | Observed Effect | Reference |
|---|---|---|---|---|
| Spy | Periplasm | Synthesized in spheroplasts | Induced | asm.org |
| HtrA | Periplasm | Serine protease | Induced | asm.org |
| nlpD | Outer Membrane | Lipoprotein related to septation and lysis | Induced | asm.org |
Mechanisms of Antimicrobial Resistance to Ampicillin Hemisulfate
Enzymatic Inactivation by Beta-Lactamases
The most prevalent mechanism of resistance to ampicillin (B1664943) is the production of β-lactamase enzymes. frontiersin.org These enzymes inactivate ampicillin by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs). oup.comnih.gov
β-Lactamases are classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.com Classes A, C, and D are serine β-lactamases that utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. nih.gov The hydrolytic process catalyzed by serine β-lactamases involves a two-step acylation-deacylation mechanism. nih.govresearchgate.net The active site serine attacks the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. nih.govmdpi.comresearchgate.net This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic, identified as ampilloic acid. nih.govnih.gov
The efficiency of this hydrolysis is described by kinetic parameters, the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). For the widely studied TEM-1 β-lactamase, a class A enzyme, kcat values for ampicillin hydrolysis have been reported in the range of 800–2000 s-1, with KM values varying between 20 and 77 μM. nih.gov In contrast, class C β-lactamases exhibit 10- to 100-fold lower kcat values for ampicillin compared to other penicillins like benzylpenicillin, indicating that for these enzymes, deacylation is the rate-limiting step. nih.gov
Beyond enzymatic degradation, some β-lactamases can confer resistance through a mechanism that involves binding and sequestering the antibiotic without immediate hydrolysis. This "trapping" mechanism effectively reduces the free concentration of the antibiotic available to reach its PBP targets. In class C β-lactamases, the rate of deacylation for ampicillin is significantly slow, leading to the accumulation of the acyl-enzyme intermediate. nih.gov This prolonged binding sequesters the antibiotic, contributing to resistance.
Furthermore, studies have shown that replacing the catalytic serine in a β-lactamase with a cysteine can lead to non-hydrolytic fragmentation of the β-lactam, another way the antibiotic is inactivated without the typical hydrolytic release. researchgate.net This suggests that the nature of the covalent intermediate (thioester vs. ester) can dictate the ultimate fate of the bound antibiotic. researchgate.net
Biochemical Characterization of Beta-Lactamase-Mediated Hydrolysis
Alterations in Penicillin-Binding Proteins (PBPs)
A second major strategy for ampicillin resistance involves modifications to the target enzymes, the Penicillin-Binding Proteins (PBPs). frontiersin.org PBPs are bacterial transpeptidases essential for the synthesis and maintenance of the peptidoglycan cell wall. frontiersin.org Resistance arises from either mutations that reduce the affinity of PBPs for ampicillin or from the overproduction of these target proteins.
Mutations within the genes encoding PBPs can alter the structure of the active site, thereby lowering the binding affinity for β-lactam antibiotics like ampicillin. frontiersin.org This allows the PBP to continue its function in cell wall synthesis even in the presence of the drug.
In Enterococcus faecium, high-level ampicillin resistance is often linked to mutations in PBP5. oup.comnih.govasm.org Specific amino acid substitutions, such as a change of methionine at position 485 to alanine (B10760859) or threonine, and an insertion of an additional serine after position 466, have been correlated with significant increases in ampicillin resistance. nih.govresearchgate.net These changes are thought to reduce the accessibility of the active site to penicillin. asm.org
Similarly, in Neisseria gonorrhoeae, resistance to penicillins is associated with mutations in the penA gene, which encodes PBP2. mdpi.comacs.org The acquisition of mosaic penA alleles, which contain numerous mutations, is a key factor in reduced susceptibility. nih.govplos.org Specific substitutions within PBP2 have been shown to decrease the acylation efficiency by β-lactams, directly contributing to resistance. plos.org
Some bacteria can overcome the effects of ampicillin by overproducing their native PBPs, particularly a low-affinity PBP. oup.com In Enterococcus faecium, strains with intermediate levels of ampicillin resistance often exhibit an overproduction of PBP5. oup.comasm.orgnih.gov This strategy effectively increases the amount of target enzyme, requiring a higher concentration of the antibiotic to achieve saturation and inhibition of all PBP molecules. However, this mechanism is often associated with intermediate resistance levels, while higher resistance levels typically involve a combination of PBP overproduction and mutations that further reduce affinity. oup.comnih.gov In some highly resistant strains, the primary mechanism is a drastically reduced affinity of PBP5, which is not overproduced. asm.orgnih.gov
Mutational Analysis Leading to Reduced Ampicillin Affinity
Modulation of Outer Membrane Permeability
For Gram-negative bacteria, the outer membrane acts as a selective permeability barrier that antibiotics must cross to reach their periplasmic PBP targets. nih.gov These bacteria can develop resistance by modifying this barrier to restrict the influx of ampicillin. nih.gov This is primarily achieved by altering the expression or structure of outer membrane proteins called porins, which form channels for the passage of hydrophilic molecules. frontiersin.orgmdpi.com
In Escherichia coli, the major porins involved in the uptake of β-lactam antibiotics are OmpF and OmpC. frontiersin.orgnih.gov A reduction in the expression of the OmpF porin, which forms a larger channel, is a common mechanism of resistance, as it is a primary route for ampicillin entry. frontiersin.orgnih.gov Similarly, in Klebsiella pneumoniae, the loss of functionality of the OmpK35 porin is widespread in clinical isolates and is largely responsible for reduced β-lactam permeation. asm.org
In addition to the loss or downregulation of porins, specific mutations within the porin channels can also confer resistance. researchgate.net These mutations can alter the size or the electrostatic properties of the channel's constriction zone, or "eyelet," thereby hindering the passage of ampicillin. mdpi.com For instance, a single amino acid change in the PorB porin of Neisseria meningitidis has been shown to affect the binding and permeation of β-lactam antibiotics. researchgate.net Therefore, modulating outer membrane permeability provides an effective defense, often working synergistically with β-lactamase production or PBP alterations to achieve higher levels of resistance. nih.gov
Downregulation or Mutation of Porins (e.g., OmpU in Vibrio cholerae)
In Gram-negative bacteria, the outer membrane acts as a selective barrier. Hydrophilic antibiotics like ampicillin traverse this membrane through water-filled protein channels called porins. nih.gov A reduction in the number of these porins or mutations that alter their channel properties can significantly decrease the influx of ampicillin, thereby conferring resistance. nih.gov
Vibrio cholerae, the causative agent of cholera, provides a well-studied example of this mechanism. The major outer membrane porin, OmpU, is crucial for the bacterium's survival and virulence, including its resistance to bile. nih.govbiorxiv.org The expression of ompU is tightly regulated. nih.gov Studies have shown that mutations in the ompU gene can lead to increased resistance to certain β-lactam antibiotics. nih.gov For instance, a specific mutation (D116A) in OmpU, predicted to be at an antibiotic binding site, has been shown to increase resistance to cephalosporins. nih.gov Downregulation of ompU expression, often as a result of suppressor mutations in strains with a compromised stress response, has also been observed. nih.gov This interplay highlights how bacteria can modulate their outer membrane permeability to survive antibiotic pressure. nih.govnih.gov
Role of Efflux Pump Systems in Intracellular Concentration Reduction
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics like ampicillin, from the cell's interior. nih.govnih.govwikipedia.org This process is energy-dependent and serves to lower the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs). nih.govmdpi.com
Efflux pumps are a significant mechanism of both intrinsic and acquired resistance in bacteria. wikipedia.orgnih.gov Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the multidrug and toxic compound extrusion (MATE) family. nih.gov In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane. wikipedia.org
The expression of efflux pump genes can be induced by the presence of antibiotics. wikipedia.org Overexpression of these pumps is a common finding in multidrug-resistant bacterial strains. nih.gov For example, in Escherichia coli, the AcrAB-TolC efflux system is a major contributor to β-lactam resistance. elifesciences.org Mutations that lead to the upregulation of this and other efflux systems can result in clinically significant levels of ampicillin resistance. elifesciences.org
Advanced Analytical Methodologies for Ampicillin Hemisulfate Research
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of ampicillin (B1664943) and its related compounds, offering high resolution and sensitivity. nih.govnih.gov Different detectors and column technologies are employed to achieve specific analytical goals, from routine quantification to in-depth impurity profiling.
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely adopted method for the routine quantification and purity assessment of ampicillin in pharmaceutical formulations. nih.govsrce.hr This technique is valued for its robustness, cost-effectiveness, and reliability in quality control settings. nih.gov
The method typically involves a protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column. nih.gov Gradient elution is often used to effectively separate ampicillin from its related substances. nih.gov Validation studies have demonstrated the method's linearity, precision, and accuracy, adhering to regulatory guidelines. nih.govsapub.org For instance, one validated HPLC-UV method showed linearity for ampicillin concentrations in the range of 2–128 mg/L, with coefficients of variation for precision and bias for accuracy being less than 10%. nih.gov Another study established linearity in the concentration range of 14.5–250.0 µg/mL. srce.hr UV detection is commonly performed at the maximum absorbance wavelength (λmax) of ampicillin, which is around 220 nm, to ensure optimal sensitivity for quantification. srce.hr
Table 1: HPLC-UV Method Parameters for Ampicillin Analysis
| Parameter | Study 1 nih.gov | Study 2 srce.hr |
|---|---|---|
| Column | C18 Reverse-Phase | Inertsil C18, 5-µm |
| Mobile Phase | Gradient Elution | Isocratic: 10 mmol L–1 potassium dihydrogen phosphate (B84403) (pH 5) and absolute ethanol (B145695) (90:10, v/v) |
| Flow Rate | Not Specified | 1.0 mL min–1 |
| Detection Wavelength | Not Specified | 220 nm |
| Linearity Range | 2–128 mg/L | 14.5–250.0 µg/mL |
| Application | Therapeutic Drug Monitoring in ICU patients | Urinary excretion studies |
For the challenging task of identifying unknown impurities and degradation products, a more powerful technique, Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MS/MS), is employed. nih.govnih.gov This method combines the high separation efficiency of RRLC with the high sensitivity and structural information provided by tandem mass spectrometry. nih.gov
A key application of this technique has been the identification of related substances in ampicillin capsules. In one study, a total of 13 related substances were identified, including four compounds that had not been previously reported. nih.govnih.gov The identification process relies on the precise mass measurement of the parent ion and the interpretation of its fragmentation pattern (MS/MS spectra). nih.govcontractpharma.com For example, the characteristic thiazolidine (B150603) ring of ampicillin produces a fragment ion at m/z 160.0, which serves as a diagnostic marker. nih.gov The fragmentation patterns of impurities are compared with that of the parent drug to pinpoint the site of modification. contractpharma.com This approach is invaluable for quality control, as it allows for the monitoring and control of potentially harmful impurities without the need for time-consuming synthesis of reference standards. nih.govnih.gov
Table 2: Impurities in Ampicillin Identified by RRLC-ESI-MS/MS nih.gov
| Peak ID | Identified Compound | Key Fragment Ions (m/z) |
|---|---|---|
| 1 | Isomer of 6-Aminopenicillanic acid | Not specified |
| 2 | 6-Aminopenicillanic acid (6-APA) | Not specified |
| 4 | Isomer of Ampicillin | Not specified |
| 6 | L-Ampicillin | Not specified |
| 9 | Condensation of amino and carboxyl groups | Not specified |
| 12 | Condensation of amino and carboxyl groups | Not specified |
| 13 | Condensation of amino and carboxyl groups | Not specified |
HPLC-UV for Quantitative Analysis and Purity Assessment
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups of ampicillin hemisulfate. They are used for structural confirmation, quantitative analysis, and monitoring chemical changes such as degradation.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and environmentally friendly technique used for both qualitative and quantitative analysis of ampicillin. sapub.orgpsu.edu The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. psu.edu
For quantitative purposes, a specific absorption band is selected, and its intensity is correlated with the concentration of the analyte. sapub.org A validated FT-IR method for the quantification of ampicillin sodium in powder for injection utilized the carbonyl band (C=O) in the spectral region of 1800–1700 cm⁻¹. sapub.orgpsu.edu The method demonstrated good linearity (r = 0.9993) over a concentration range of 1.0 to 3.0 mg. sapub.org Structurally, FT-IR is used to identify key functional groups. For instance, changes in the IR spectra, such as the emergence of a new band at 3450 cm⁻¹, can indicate photodegradation processes. nih.gov
Table 3: Key FT-IR Absorption Bands for Ampicillin Analysis
| Spectral Region (cm⁻¹) | Assignment | Application | Reference |
|---|---|---|---|
| 1800–1700 | Carbonyl (C=O) band | Quantitative Analysis | sapub.orgpsu.edu |
| 3450 | New band emergence | Photodegradation Monitoring | nih.gov |
| 3250–3450 | N-H and O-H stretching | Structural Characterization | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of molecular structures. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation and the identification of impurities. researchgate.netnih.gov
¹H NMR has been successfully developed as a procedure for monitoring ampicillin and its primary related substances, such as 6-aminopenicillanic acid (6-APA) and phenylglycine (PhG). researchgate.net Characteristic peaks in the ranges of 0.5-0.9 ppm and 3.0-4.5 ppm are used for their identification. researchgate.net For quantitative ¹H NMR (qNMR), an internal standard like maleic acid is used, and the concentration is determined by comparing the integral of a specific analyte signal to that of the standard. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, are employed for more complex structural assignments, correlating protons with their directly attached carbons. nih.gov While specific ¹H and ¹³C NMR data for this compound is extensive, general assignments confirm the core penam (B1241934) structure and the D-(−)-α-aminophenylacetyl side chain.
Table 4: General ¹H and ¹³C NMR Applications in Ampicillin Analysis
| NMR Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR | Identification and Quantification | Characteristic peaks for ampicillin and related substances (e.g., 6-APA, PhG) | researchgate.net |
| ¹³C NMR | Structural Elucidation | Chemical shifts for all carbon atoms, confirming molecular backbone and side chains | nih.gov |
UV-Visible (UV-Vis) spectroscopy is a simple and accessible technique often used to monitor the degradation of ampicillin and to characterize its interactions with other molecules. rsc.orgsemanticscholar.org While ampicillin itself has a characteristic absorption maximum around 202 nm, this region is prone to interference. semanticscholar.org Therefore, indirect methods are often developed. semanticscholar.org
One such method involves the degradation of ampicillin under alkaline conditions to form products that then form a stable complex with Nickel(II) ions. rsc.orgsemanticscholar.org This complex exhibits a new, characteristic absorption peak at a wavelength of 269 nm. rsc.orgsemanticscholar.org The intensity of this peak is directly proportional to the initial concentration of ampicillin, allowing for its indirect quantification. rsc.org This method showed a good linear relationship in the concentration range of 17.47–69.88 μg mL⁻¹. rsc.orgsemanticscholar.org Furthermore, UV-Vis spectroscopy is effective in monitoring degradation studies. For example, during photodegradation in an alkaline medium, the emergence of an isosbestic point at 300 nm in the UV-Vis spectra indicates the formation of new degradation products from the parent compound. nih.gov
Table 5: Applications of UV-Visible Spectroscopy in Ampicillin Analysis
| Application | Method | Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|
| Indirect Quantification | Complexation with Ni(II) after alkaline degradation | 269 | Linear relationship between absorbance and concentration (17.47–69.88 μg mL⁻¹) | rsc.orgsemanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., <sup>1</sup>H and <sup>13</sup>C NMR)
Mass Spectrometry for Identification of Degradation Products and Metabolites
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the identification and characterization of ampicillin's degradation products and metabolites. nih.govoup.com Various MS techniques, including electrospray ionization (ESI), tandem mass spectrometry (MS/MS), and high-resolution mass spectrometry (HRMS) like Orbitrap, provide detailed structural information, enabling the elucidation of complex molecules formed during degradation or metabolism. nih.govresearchgate.net
Forced degradation studies under acidic, basic, and oxidative conditions reveal several key degradation products. Under basic conditions, hydrolysis of the β-lactam ring is a primary degradation pathway, leading to the formation of ampicilloic acid. researchgate.netasm.org Further degradation can result in the formation of penilloic acid. asm.org In some instances, ampicillin can also form dimers and trimers. researchgate.net The use of techniques like Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MS/MS) has enabled the identification of as many as 13 related substances in ampicillin samples. researchgate.net
In human urine, major metabolites identified include ampicillin penicilloic acid and ampicillin piperazine-2,5-dione. nih.gov Advanced techniques have also led to the discovery of previously unidentified metabolites, such as the (3S,5R) and (3S,5S) epimers of ampicillin penilloic acid. nih.gov Another metabolite, α-aminobenzyl penamaldic acid, resulting from the cleavage of the C-S bond in the thiazolidine ring, has also been identified. jst.go.jp
The table below summarizes some of the identified degradation products and metabolites of ampicillin, along with the analytical methods used for their identification.
Table 1: Identified Degradation Products and Metabolites of Ampicillin
| Compound Name | Analytical Method | Matrix | Reference |
|---|---|---|---|
| Ampicilloic acid | LC-MS | Aqueous solution | researchgate.net |
| Ampicillin penicilloic acid | LC/MS, MS/MS | Human urine | nih.govasm.org |
| Ampicillin piperazine-2,5-dione | LC/MS, MS/MS | Human urine | nih.gov |
| (3S,5R) and (3S,5S) epimers of ampicillin penilloic acid | LC/MS, MS/MS | Human urine | nih.gov |
| Ampicillin S-oxide | MS, NMR | Aqueous solution | mdpi.com |
| Ampicillin diketopiperazine | MS, Fluorescence | Aqueous solution | mdpi.com |
| α-Aminobenzyl penamaldic acid | Chromatography, Spectral analysis | Human urine | jst.go.jp |
| Ampicillin trimer | RRLC-ESI-MS(n) | Ampicillin capsule | researchgate.net |
Specialized Sample Preparation Techniques
Solid-phase extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from complex matrices. mdpi.comnih.gov When combined with molecularly imprinted polymers (MIPs), SPE becomes a highly selective method for the enrichment of specific molecules like ampicillin. mdpi.comtandfonline.com
MIPs are synthetic polymers with custom-made recognition sites that are complementary to the template molecule (in this case, ampicillin) in terms of shape, size, and functional group orientation. mdpi.comtandfonline.com This "molecular memory" allows for the selective rebinding of the target analyte from a complex sample matrix, while interfering substances are washed away. researchgate.net
The synthesis of MIPs for ampicillin often involves using ampicillin as the template molecule, a functional monomer such as methacrylic acid, and a cross-linker like ethylene (B1197577) glycol dimethacrylate. researchgate.netcapes.gov.br The resulting polymer particles are then used as the sorbent material in an SPE cartridge. researchgate.netcapes.gov.br
Studies have demonstrated the successful application of MIP-SPE for the selective extraction and preconcentration of ampicillin from various complex matrices, including cow's milk and egg samples. capes.gov.brnih.gov These methods have shown high recovery rates, often exceeding 90%, and good reusability of the MIP sorbent. nih.govnih.gov The selectivity of ampicillin-imprinted polymers has been confirmed through competition studies with structurally similar β-lactam antibiotics like amoxicillin (B794) and penicillin G. researchgate.netnih.gov
Table 2: Performance of Ampicillin-MIPs in Solid-Phase Extraction
| Matrix | Recovery Rate | Selectivity demonstrated against | Reusability | Reference |
|---|---|---|---|---|
| Egg samples | 91.5 - 94.9% | Penicillin G, Amoxicillin, Sulbactam acid | Over 10 times with >80% recovery | nih.gov |
| Cow milk | >98% | Amoxicillin, Oxacillin, Penicillin G | - | researchgate.netcapes.gov.br |
| Milk and blood samples | 92.1 - 107.6% | - | - | nih.gov |
Bioactivity Assays for Residual Antimicrobial Efficacy Assessment
Following degradation or transformation, it is crucial to assess the residual antimicrobial activity of ampicillin and its byproducts to ensure that the treated solution is no longer biologically active. preprints.orgpreprints.org Bioactivity assays are essential for this purpose, as chemical analysis alone may not provide a complete picture of the biological efficacy. eeer.org
A common method for assessing antimicrobial activity is the agar (B569324) well diffusion method. mdpi.comnih.gov This technique involves inoculating an agar plate with a susceptible bacterial strain, such as Escherichia coli, and then adding the test solution (containing ampicillin or its degradation products) to a well cut into the agar. preprints.orgmdpi.com The diameter of the zone of inhibition around the well, where bacterial growth is prevented, is then measured. A reduction or complete absence of an inhibition zone indicates a loss of antimicrobial activity. mdpi.com
Another approach is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. tandfonline.com Changes in the MIC of ampicillin after treatment can quantify the reduction in its efficacy.
Studies investigating the degradation of ampicillin through various processes, such as fungal bioremediation and electrochemical oxidation, have utilized these bioassays to confirm the elimination of its antimicrobial properties. preprints.orgsci-hub.seresearchgate.net For instance, research on the fungal transformation of ampicillin by Coriolopsis gallica demonstrated the complete removal of the antibiotic's activity after treatment, which was correlated with the cleavage of the β-lactam ring. preprints.orgpreprints.org
Table 3: Bioactivity Assays for Ampicillin Efficacy Assessment
| Assay Method | Test Organism | Purpose | Key Findings | Reference |
|---|---|---|---|---|
| Agar well diffusion | Escherichia coli | To evaluate the residual antibacterial activity of ampicillin after fungal treatment. | Complete elimination of antibacterial activity after 6 days of incubation with Coriolopsis gallica. | mdpi.comnih.gov |
| Antimicrobial susceptibility test (dilution method) | Staphylococcus aureus | To compare chemical and biological assays for measuring residual antibiotic concentrations after gamma irradiation. | Bioassay results were comparable to HPLC for amoxicillin, lincomycin, and tetracycline. | eeer.org |
| Electrochemical processes and antimicrobial activity evaluation | - | To study the elimination of antimicrobial activity of ampicillin after electrochemical oxidation. | The photoelectro-Fenton process led to the complete elimination of antimicrobial activity within 120 minutes. | sci-hub.seresearchgate.net |
Degradation, Transformation, and Environmental Fate Studies of Ampicillin Hemisulfate
Chemical Degradation Pathways and Kinetics
Chemical degradation methods, particularly Advanced Oxidation Processes (AOPs), have been a primary focus for the removal of ampicillin (B1664943) from aqueous environments. These processes rely on the generation of highly reactive radical species to break down the complex antibiotic molecule.
Advanced Oxidation Processes (AOPs) are highly effective in degrading ampicillin, primarily through the action of hydroxyl radicals (•OH). sci-hub.senih.gov These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of organic pollutants. sci-hub.semdpi.com
The Fenton process , which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals, has demonstrated rapid degradation of ampicillin. researchgate.netmdpi.com Under optimal conditions, complete degradation of ampicillin can occur within minutes. researchgate.net However, the efficiency of the classic Fenton process can be limited by factors such as pH and the generation of iron sludge. mdpi.com
To enhance efficiency, modifications such as the photo-Fenton (PF) and electro-Fenton (EF) processes have been developed. The photo-Fenton process combines the Fenton reaction with UV irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes further hydroxyl radical generation, leading to higher mineralization rates. sci-hub.seresearchgate.netmdpi.com Studies have shown that the photo-Fenton process can achieve complete degradation of ampicillin (105 mg/L) in just 2 minutes under optimal conditions, with significant mineralization of organic carbon and nitrogen. researchgate.net
The photoelectro-Fenton (PEF) process is a particularly effective electrochemical AOP. sci-hub.senih.gov In this system, H₂O₂ is continuously generated at a cathode, while an iron catalyst produces hydroxyl radicals via the Fenton reaction. sci-hub.se The process is enhanced by UV light, which photolyzes Fe³⁺ complexes, generating additional •OH radicals. sci-hub.senih.gov The PEF process has achieved high degradation and mineralization of ampicillin, with complete removal of the parent compound in as little as 8-10 minutes of electrolysis. sci-hub.se The degradation pathways in these processes involve attacks by hydroxyl radicals on the ampicillin molecule, leading to the opening of the β-lactam ring and subsequent fragmentation into smaller organic acids and eventually inorganic ions like nitrate (B79036) and sulfate (B86663). sci-hub.seub.edu
| Process | Description | Key Findings for Ampicillin Degradation | Reference |
|---|---|---|---|
| Fenton | Uses H₂O₂ and Fe²⁺ to generate •OH radicals. | Complete degradation achieved in under 1 minute. Mineralization reached 83% in a combined process with Granular Activated Carbon (GAC). | researchgate.net |
| Photo-Fenton (PF) | Fenton reaction enhanced by UV light. | Complete degradation of 105 mg/L ampicillin in 2 minutes. Achieved 80.8% COD and 58.4% DOC degradation in 50 minutes. | researchgate.net |
| Electro-Fenton (EF) | Electrochemical generation of H₂O₂ and regeneration of Fe²⁺. | Demonstrated effective degradation, though generally less efficient than PEF. | sci-hub.se |
| Photoelectro-Fenton (PEF) | Electro-Fenton process enhanced by UV light. | Achieved high degradation and mineralization. Complete removal of antimicrobial activity in 120 minutes. | sci-hub.senih.gov |
Direct photolysis, the degradation of a molecule by direct absorption of light, is generally not an effective pathway for ampicillin removal. nih.gov Studies have shown that ampicillin exhibits a very low rate of degradation when exposed to irradiation in the absence of a photocatalyst, with a reported photolytic decomposition rate constant of 4.29 × 10⁻⁶ s⁻¹. nih.gov
However, photolytic processes can be significantly enhanced when combined with other agents. A notable example is the use of UVC Light Emitting Diodes (LEDs) in combination with persulfate (PS). nih.gov This UVC LED/PS system is an AOP that relies on the activation of persulfate by UVC light (λmax = 276 nm) to generate sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), both of which are potent oxidants. nih.gov
This process has proven highly effective, achieving a 74% reduction in total organic carbon (TOC) within 60 minutes. nih.gov The degradation mechanism involves the attack by these radicals, leading to the formation of seven identified degradation by-products and the complete removal of antibacterial activity. nih.gov The efficiency of UVC-based degradation has also been observed in studies on ampicillin resistance genes, where UV-LEDs operating at 265 nm were effective in damaging the plasmid-borne blaTEM gene responsible for ampicillin resistance. marquette.edu
Electrochemical Advanced Oxidation Processes (EAOPs) represent a robust technology for the complete mineralization of ampicillin. sci-hub.seresearchgate.net These methods can convert the antibiotic into carbon dioxide, water, and inorganic ions. sci-hub.seresearchgate.net Processes such as electro-oxidation with hydrogen peroxide (EO-H₂O₂), electro-Fenton (EF), and photoelectro-Fenton (PEF) have been studied for ampicillin removal. sci-hub.senih.gov
In these systems, pollutants are oxidized by hydroxyl radicals generated at the anode surface from water discharge and in the bulk solution from the Fenton reaction. sci-hub.se The PEF process, in particular, achieves very rapid degradation and high mineralization rates due to the synergistic effects of electrochemical radical generation and photolysis. sci-hub.senih.govresearchgate.net Research has demonstrated that under PEF treatment, complete degradation of ampicillin can be achieved in under 10 minutes, with subsequent mineralization of the resulting intermediates. sci-hub.se The mineralization pathway involves the formation of short-chain carboxylic acids, such as oxalic and oxamic acid, before the final conversion to CO₂. sci-hub.seub.eduresearchgate.net
The kinetics of ampicillin degradation across various chemical processes are frequently described by a pseudo-first-order model. sci-hub.senih.govmdpi.com This model assumes that the concentration of one reactant (in this case, the oxidizing radical) remains effectively constant throughout the reaction, allowing the degradation rate to be expressed as a function of the ampicillin concentration.
The apparent pseudo-first-order rate constant (k_obs) serves as a critical parameter for comparing the efficiency of different degradation technologies. Studies have reported a wide range of k_obs values, reflecting the varying effectiveness of the treatment processes.
| Degradation Process | Rate Constant (k_obs) | Conditions | Reference |
|---|---|---|---|
| Direct Photolysis | 4.29 x 10⁻⁶ s⁻¹ | Irradiation without photocatalyst | nih.gov |
| UVC LED/Persulfate | 0.5133 min⁻¹ | 1 ppm AMP, 0.2 mM PS, pH 6.5 | nih.gov |
| Photo-Fenton | Not specified, but complete degradation in 2 min | 105 mg/L AMP, H₂O₂/COD = 1.5, H₂O₂/Fe²⁺ = 20, pH 3 | researchgate.net |
| Photoelectro-Fenton (PEF) | Rate constant 9.15 x 10⁻² s⁻¹ | 50 mg L⁻¹ AMP | sci-hub.se |
| Photocatalysis (TiO₂) | 1.7 x 10⁻⁴ s⁻¹ | 1.0 g L⁻¹ P25 TiO₂ | nih.gov |
As the table illustrates, AOPs such as UVC/Persulfate and Photoelectro-Fenton exhibit significantly higher rate constants compared to direct photolysis or standard photocatalysis, indicating much faster and more efficient degradation of ampicillin. sci-hub.senih.govnih.gov
Electrochemical Degradation Processes and Mineralization
Biological and Enzymatic Degradation Processes
Alongside chemical methods, biological processes offer a more environmentally sustainable approach to degrading antibiotics. Fungal bioremediation, in particular, has shown significant promise.
White-rot fungi are known for their ability to degrade a wide range of persistent organic pollutants, including antibiotics, through the action of extracellular ligninolytic enzymes. mdpi.comdntb.gov.uaencyclopedia.pub Among these enzymes, laccase has been identified as a key player in the degradation of ampicillin. mdpi.comnih.govpreprints.org
Studies using the high-laccase-producing fungus Coriolopsis gallica have demonstrated its remarkable efficiency. mdpi.comdntb.gov.uanih.gov C. gallica successfully eliminated an initial ampicillin concentration of 50 mg/L within six days of incubation. mdpi.comdntb.gov.uanih.gov Furthermore, a mature fungal culture was capable of degrading a much higher concentration (500 mg/L) in just three days, a rate that coincided with maximum laccase production. mdpi.comdntb.gov.uanih.gov The fungus could repeatedly degrade high doses of ampicillin, suggesting that the antibiotic's presence may stimulate laccase production. mdpi.com The degradation process is believed to involve the cleavage of the β-lactam ring by laccase, which eliminates the antibiotic's antibacterial activity. mdpi.compreprints.org
The efficiency of enzymatic degradation can be further enhanced by the use of redox mediators, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which can increase the degradation efficiency of immobilized laccase from under 40% to 55%. mdpi.compreprints.org Other fungi, such as Trametes versicolor, have also been reported to effectively eliminate β-lactam antibiotics. mdpi.compreprints.org Fungal bioremediation is considered a promising alternative for antibiotic removal due to its high efficiency and lower energy requirements compared to chemical processes. encyclopedia.pub
Microbial Degradation in Simulated Environmental Systems
The breakdown of ampicillin in the environment is significantly influenced by microbial activity. In simulated environmental systems, biodegradation has been identified as a primary route for the removal of ampicillin. utm.my Studies have shown that both individual microbial strains and complex microbial consortia are capable of degrading ampicillin, though the efficiency can vary. For instance, the bacterium Pseudomonas putida TSh-18 has been utilized in sensor systems to detect ampicillin, indicating its interaction with the antibiotic. researchgate.net The degradation process often involves the enzymatic action of β-lactamases, which hydrolyze the β-lactam ring, a key structural component of ampicillin. iwaponline.com This enzymatic breakdown is a common resistance mechanism in bacteria and contributes to the natural attenuation of ampicillin in the environment. iwaponline.com
The kinetics of microbial degradation are influenced by various factors, including the concentration of the antibiotic, the microbial population density, temperature, and the availability of other nutrients. In activated sludge, a complex microbial environment simulating wastewater treatment, the removal of ampicillin has been observed to be high, partly due to chemical degradation and partly due to microbial action. unit.no
Identification and Characterization of Degradation By-products and Transformation Intermediates
The degradation of ampicillin results in the formation of several by-products and transformation intermediates. Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for their identification and characterization. mdpi.com
Forced degradation studies under various conditions (acidic, basic, oxidative, and thermal) have revealed a range of degradation products. One of the initial and primary degradation products identified is ampicillin sulfoxide . mdpi.com Further degradation can lead to the opening of the β-lactam ring, forming ampicilloic acid , which exists as isomers. nih.gov Another significant transformation product is the diketopiperazine of ampicillin , which can be formed through the rearrangement of ampicillin-S-oxide. mdpi.comnih.gov
Other identified related substances and degradation products include:
D-phenylglycylampicillin nih.gov
Closed-cycle trimers nih.gov
The following table summarizes some of the key degradation products of ampicillin identified in various studies.
| Degradation Product | Method of Identification | Reference |
| Ampicillin Sulfoxide | Mass Spectrometry (MS) | mdpi.com |
| Ampicilloic Acid (isomers) | Mass Spectrometry (MS) | nih.gov |
| Diketopiperazines of Ampicillin | Mass Spectrometry (MS) | nih.gov |
| D-phenylglycylampicillin | Mass Spectrometry (MS) | nih.gov |
| Closed-cycle trimer | Mass Spectrometry (MS) | nih.gov |
Ecotoxicological Assessment of Transformation Products (e.g., ECOSAR software)
The environmental impact of ampicillin is not limited to the parent compound but also extends to its degradation products, which may exhibit their own toxicological profiles. Computational tools like the Ecological Structure Activity Relationship (ECOSAR) software are employed to predict the ecotoxicity of these transformation products. mdpi.commdpi.comresearchgate.net ECOSAR estimates the acute and chronic toxicity of chemicals to aquatic organisms such as fish, daphnids, and green algae based on their chemical structure. mdpi.comresearchgate.net
Environmental Occurrence, Distribution, and Removal Efficacies
Detection in Aquatic Environments and Wastewater Effluents
Ampicillin is a frequently detected micropollutant in various environmental compartments, including surface water, groundwater, and wastewater. frontiersin.orgnih.gov Its presence in aquatic environments is a direct consequence of its widespread use in human and veterinary medicine and its incomplete removal during wastewater treatment. frontiersin.orgfrontiersin.org
Concentrations of ampicillin in wastewater influents can be significant. For example, a study in Isfahan found average influent concentrations of 796.44 ± 809.6 µg/L and 447.1 ± 322.39 µg/L in two different wastewater treatment plants (WWTPs). ehemj.com In the effluents of these plants, the average concentrations were lower but still present at 48.94 ± 24.25 µg/L and 90.31 ± 75.91 µg/L, respectively. ehemj.comehemj.com Another study detected ampicillin in the range of 2.31 to 42.2 ng/mL in the effluents of various WWTPs in the U.S. nih.gov The detection of ampicillin in both grab and passive samples from the influent of a water treatment plant in Iran further confirms its presence in source water. nih.gov The limits of detection for ampicillin in various analytical methods can be as low as 0.05 µg L⁻¹ to 0.5 µg/mL. researchgate.net
The following table provides a snapshot of ampicillin concentrations detected in different aquatic environments.
| Environment | Concentration Range | Reference |
| WWTP Influent (Isfahan) | 447.1 - 796.44 µg/L (average) | ehemj.comehemj.com |
| WWTP Effluent (Isfahan) | 48.94 - 90.31 µg/L (average) | ehemj.comehemj.com |
| WWTP Effluent (U.S.) | 2.31 - 42.2 ng/mL | nih.gov |
| Aquaculture, Tap, Lake Water, Hospital Wastewater | 0.50 - 500.0 ng/L | mdpi.com |
| Hospital Wastewater | 36.3 µg/L (mean) | mdpi.com |
Evaluation of Conventional and Advanced Wastewater Treatment Technologies for Ampicillin Removal
Conventional wastewater treatment plants (WWTPs), which typically involve activated sludge processes, demonstrate variable efficiency in removing ampicillin. utm.my Some studies show effective removal, with extended aeration and conventional activated sludge plants achieving over 75% reduction. utm.my One study reported removal efficiencies of 86.22% and 66.85% for ampicillin in two different WWTPs. ehemj.com However, complete removal is often not achieved, leading to the discharge of ampicillin into the environment. mdpi.com
To enhance the removal of ampicillin and other pharmaceuticals, advanced treatment technologies are being investigated. These include:
Advanced Oxidation Processes (AOPs): AOPs, such as those using UV/H₂O₂/TiO₂, UV/ZnO, and photocatalysis with nanoparticles, have shown high efficacy in degrading ampicillin. cabidigitallibrary.orgnih.govmdpi.com For instance, the UV/H₂O₂/TiO₂ process can lead to the complete degradation of ampicillin in 30 minutes. cabidigitallibrary.org Photocatalytic degradation using silver nanoparticles has also been reported to be highly effective. bibliotekanauki.pl Non-thermal plasma treatment is another emerging AOP that has been shown to completely eliminate ampicillin. mdpi.com
Membrane Filtration: Technologies like ultrafiltration and reverse osmosis can provide an additional barrier for removing antibiotic-resistant bacteria and potentially the antibiotics themselves. mdpi.comfrontiersin.org
Adsorption: The use of powdered activated carbon (PAC) is another advanced treatment step being considered for the removal of micropollutants. nih.gov
The removal efficiency of ampicillin by various treatment technologies is summarized in the table below.
| Treatment Technology | Removal Efficiency | Reference |
| Conventional Activated Sludge | >75% | utm.my |
| Extended Aeration | >75% | utm.my |
| Conventional WWTPs (Isfahan) | 66.85% - 86.22% | ehemj.com |
| UV/H₂O₂/TiO₂ Photocatalysis | Complete degradation in 30 min | cabidigitallibrary.org |
| UV/ZnO Photocatalysis | Complete degradation | nih.gov |
| Non-thermal Plasma | Complete elimination in 5 min | mdpi.com |
| Advanced Oxidation Processes (AOPs) | 99-100% | mdpi.com |
Impact of Ampicillin Residues on Environmental Microbial Communities and Horizontal Gene Transfer of Resistance
The presence of ampicillin residues in the environment, even at sub-lethal concentrations, can have significant impacts on microbial communities. tandfonline.com A primary concern is the selection and proliferation of antibiotic-resistant bacteria (ARB). iwaponline.comnih.gov The continuous exposure of environmental bacteria to ampicillin creates a selective pressure that favors the survival and growth of resistant strains. scirp.org
Wastewater treatment plants are considered hotspots for the spread of antibiotic resistance genes (ARGs). scirp.orgiwaponline.com The high density and diversity of bacteria in activated sludge provide an ideal environment for horizontal gene transfer (HGT), the process by which bacteria share genetic material, including ARGs. scirp.orgmdpi.com The presence of ampicillin can influence the microbial community structure and may facilitate the transfer of resistance genes like blaCMY-2. tandfonline.com Bacteriophages (viruses that infect bacteria) have also been identified as potential vectors for the transfer of ampicillin resistance genes in wastewater environments. frontiersin.org
Studies have shown that the prevalence of ampicillin-resistant bacteria can be high in environments impacted by wastewater. iwaponline.comfrontiersin.org The discharge of treated wastewater, which still contains ARB and ARGs, into surface waters contributes to their dissemination in the wider environment, posing a potential risk to public health. scirp.orgmdpi.com
Applications of Ampicillin Hemisulfate in Research Model Systems
Use in Bacterial Genetics and Molecular Biology Research
In the realm of bacterial genetics and molecular biology, ampicillin (B1664943) is an indispensable tool, primarily for its role as a selective agent and for studying bacterial responses to antibiotic-induced stress.
A fundamental technique in molecular cloning is the introduction of a plasmid—a small, circular DNA molecule—into a host bacterium, often Escherichia coli. To ensure that only the bacteria that have successfully taken up the plasmid survive and proliferate, a selectable marker is included in the plasmid. addgene.orgbitesizebio.com The most common of these markers is an ampicillin resistance gene, which codes for the enzyme β-lactamase. nih.gov
This enzyme inactivates ampicillin by hydrolyzing its β-lactam ring. nih.gov When the transformed bacteria are grown on a medium containing ampicillin, only the cells containing the plasmid with the resistance gene can survive. addgene.orgbitesizebio.com This creates a selective pressure, ensuring the maintenance and replication of the plasmid through subsequent generations. addgene.org This method is crucial for a wide array of applications, including gene cloning, protein expression, and the creation of genetically modified organisms. nih.govoup.com Research has shown that optimizing the concentration of ampicillin can significantly impact the yield of both plasmid DNA and the recombinant protein being expressed. For instance, in one study using E. coli Top10F', a concentration of 200 μg/mL of ampicillin was found to be optimal for maximizing protein and plasmid yields compared to lower or higher concentrations. nih.gov
Ampicillin is also a valuable tool for investigating how bacteria respond to the stress imposed by β-lactam antibiotics. Exposure to sub-inhibitory concentrations of ampicillin can trigger complex gene regulatory networks in bacteria. nih.govmicrobiologyresearch.org In E. coli, for example, ampicillin treatment has been shown to induce the general stress response, which is controlled by the RpoS regulon. nih.gov This induction affects the expression of numerous genes, including those involved in protein stability and DNA repair. nih.gov
Studies have demonstrated that ampicillin can increase the cellular amount of the RpoS protein and the levels of its corresponding mRNA. nih.gov Furthermore, ampicillin exposure can lead to the upregulation of specific RpoS-dependent genes. nih.gov In other bacteria, such as Streptococcus sanguinis, ampicillin-induced stress leads to the upregulation of enzymes involved in amino acid biosynthesis and the stringent response, a key bacterial survival strategy. microbiologyresearch.org Research has also shown that different β-lactam antibiotics can induce varying levels of expression of β-lactamase enzymes like TEM-1 and CTX-M-15 in E. coli. mdpi.com These studies provide critical insights into the molecular mechanisms of antibiotic action and the development of bacterial resistance. asm.org
Selection and Maintenance of Recombinant Plasmids in Model Organisms (e.g., E. coli)
Preclinical In Vitro Antimicrobial Research
Ampicillin's role extends to preclinical research, where it is used to evaluate antimicrobial activity, explore drug interactions, and study complex bacterial communities.
Ampicillin is known for its broad-spectrum activity, meaning it is effective against a wide range of both Gram-positive and Gram-negative bacteria. wikipedia.orgwalshmedicalmedia.com This is due to its ability to penetrate the outer membrane of Gram-negative bacteria, a feature not shared by earlier penicillins. wikipedia.org Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential enzymes for this process. sigmaaldrich.comonlinescientificresearch.com
In vitro studies continuously evaluate ampicillin's efficacy against various bacterial strains. It has demonstrated activity against Gram-positive organisms like Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus and Enterococcus. wikipedia.org Its spectrum against Gram-negative bacteria includes Neisseria meningitidis, some Haemophilus influenzae strains, E. coli, and Salmonella. la.govwikipedia.org However, the emergence of resistance, often through the production of β-lactamase enzymes, has limited its effectiveness against many bacterial isolates. la.gov
| Bacterial Species | Gram Stain | General Susceptibility to Ampicillin | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | Positive | Generally Susceptible | wikipedia.orgonlinescientificresearch.com |
| Staphylococcus aureus (non-MRSA) | Positive | Some isolates susceptible | sigmaaldrich.comwikipedia.org |
| Enterococcus faecalis | Positive | Susceptible | wikipedia.org |
| Escherichia coli | Negative | Many strains have acquired resistance | la.govwikipedia.org |
| Haemophilus influenzae | Negative | Some isolates susceptible | wikipedia.org |
| Pseudomonas aeruginosa | Negative | Generally Resistant | wikipedia.orgnih.gov |
To combat antibiotic resistance, researchers often investigate the combination of ampicillin with other antimicrobial agents to identify synergistic or antagonistic interactions. A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Quinolines : Studies have explored the interaction between ampicillin and quinoline (B57606) compounds. For example, the antimalarial drugs chloroquine (B1663885) and quinine (B1679958) have been shown to increase the in vitro activity of ampicillin against both Gram-positive and Gram-negative bacteria, with the interactions being largely additive. nih.govfrontiersin.org Another study investigating the combination of ampicillin and ciprofloxacin (B1669076) (a fluoroquinolone) found a synergistic effect against Staphylococcus aureus and Escherichia coli. bioline.org.br However, other research indicates that combining quinolones with β-lactams like ampicillin often results in an indifferent effect against many Enterobacteriaceae. nih.gov
Protocatechualdehyde (PCA) : This natural phenolic compound has been found to act synergistically with ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org In one study, the combination of PCA and ampicillin significantly lowered the minimum inhibitory concentration (MIC) of ampicillin against MRSA, suggesting that PCA can help restore ampicillin's effectiveness against this resistant pathogen. nih.govfrontiersin.org
Other Agents : Research has also shown synergistic effects between ampicillin and other compounds. For instance, fresh garlic extract has demonstrated synergy with ampicillin against S. aureus. nih.gov Combinations with fosfomycin (B1673569) have also proven synergistic against Salmonella and Shigella species. nih.govasm.org Conversely, some combinations can be antagonistic, as has been observed in vitro with ampicillin and chloramphenicol (B1208) against E. coli. nih.govasm.org
| Compound | Bacterial Target | Interaction with Ampicillin | Reference |
|---|---|---|---|
| Quinine | S. aureus, E. coli | Additive | nih.gov |
| Ciprofloxacin | S. aureus, E. coli | Synergistic | bioline.org.br |
| Protocatechualdehyde | MRSA | Synergistic | nih.govfrontiersin.org |
| Fresh Garlic Extract | S. aureus | Synergistic | nih.gov |
| Fosfomycin | Salmonella, Shigella | Synergistic | nih.gov |
| Chloramphenicol | E. coli | Antagonistic (in vitro) | nih.gov |
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). emerginginvestigators.orgemerginginvestigators.org This mode of growth provides protection against environmental threats, including antibiotics. emerginginvestigators.org Ampicillin is used in research to understand its effects on biofilm development and to test strategies for biofilm eradication.
Studies have shown that exposure to low, sub-lethal concentrations of ampicillin can paradoxically promote biofilm formation in some bacteria, such as E. coli. emerginginvestigators.orgemerginginvestigators.org This is thought to be a selective pressure that favors the more resistant, biofilm-forming bacteria over their free-floating (planktonic) counterparts. emerginginvestigators.org Conversely, higher concentrations of ampicillin can inhibit or eliminate biofilm formation. emerginginvestigators.org Some research indicates that ampicillin can effectively penetrate the biofilms of certain bacteria like Klebsiella pneumoniae, while the EPS matrix of other species may impede its diffusion. frontiersin.org The study of ampicillin's interaction with biofilms is crucial for developing effective treatments for persistent infections associated with these resilient bacterial communities. emerginginvestigators.org
Research into Antibiotic Penetration Limitations in Bacterial Biofilms
Ampicillin hemisulfate is a critical tool in research investigating the challenges of treating biofilm-associated infections. A significant focus of this research is the limitation of antibiotic penetration into the dense, protective extracellular matrix of biofilms. Studies have shown that biofilms present a formidable barrier to ampicillin, contributing significantly to their inherent resistance.
In an in vitro model using Klebsiella pneumoniae, researchers found that ampicillin failed to penetrate biofilms formed by the wild-type strain. nih.govasm.org This lack of penetration was a primary reason for the biofilm's resistance, with negligible reduction in viable bacteria even after prolonged exposure. nih.govasm.orgmdpi.com The mechanism behind this penetration limitation is often enzymatic degradation. For instance, β-lactamase enzymes produced by the bacteria within the biofilm can degrade ampicillin at the biofilm's surface, preventing it from reaching the deeper layers. montana.edumdpi.com
To explore this further, studies have utilized mutant bacterial strains deficient in β-lactamase production. In these cases, ampicillin was able to rapidly penetrate the biofilm. nih.govmontana.edunih.gov However, even with full penetration, the biofilms of these mutant strains still exhibited significant resistance to ampicillin, indicating that other tolerance mechanisms are also at play within the biofilm structure. nih.govnih.govresearchgate.net These findings underscore that while poor penetration is a key factor in biofilm resistance to ampicillin, it is not the sole mechanism. asm.org The complex environment of the biofilm, which may include factors like altered bacterial metabolism and the physical barrier of the matrix, also contributes to the observed tolerance. nih.gov
| Parameter | Planktonic (Free-Floating) Bacteria | Biofilm Bacteria (Wild-Type) | Biofilm Bacteria (β-Lactamase Deficient) |
| Ampicillin Penetration | N/A (Direct Exposure) | Not Detected nih.govmontana.edunih.gov | Rapid Penetration nih.govmontana.edunih.gov |
| Log Reduction in CFU (4h exposure) | 4.43 ± 0.33 nih.govresearchgate.net | -0.06 ± 0.06 nih.govasm.org | 0.18 ± 0.07 nih.govnih.gov |
| Primary Resistance Mechanism | N/A | Penetration Limitation (Enzymatic Degradation) nih.govasm.org | Other Tolerance Mechanisms (e.g., slowed growth) nih.govasm.org |
Application in Animal Models for Mechanistic Insights (excluding clinical efficacy)
Ampicillin is widely used in animal models, particularly in mice, to induce dysbacteriosis, a state of microbial imbalance in the gut. nih.govfrontiersin.org This provides a controlled system for researchers to study the intricate relationship between the gut microbiota and host physiology. Oral administration of ampicillin significantly alters the composition and diversity of the gut microbial community. frontiersin.orgmdpi.com
These changes in the microbiota have profound effects on the host's physiology. A common observation in ampicillin-treated mice is an increased cecal index, meaning the cecum becomes significantly enlarged. nih.govfrontiersin.orgresearchgate.net Furthermore, the treatment compromises the intestinal barrier, a condition often referred to as "leaky gut." nih.gov This is evidenced by increased gut permeability to molecules like FITC-dextran and elevated serum levels of endotoxin (B1171834) and D-Lactate. nih.govfrontiersin.org The expression of tight-junction proteins, such as ZO-1 and occludin, which are crucial for maintaining intestinal integrity, is also significantly reduced. nih.govfrontiersin.org These models are invaluable for investigating how antibiotic-induced changes in the gut ecosystem can impact host health and disease. bohrium.comresearchgate.net
| Parameter | Control Group | Ampicillin-Treated Group | Reference(s) |
| Microbiota Diversity (Alpha-diversity) | Normal | Significantly Decreased | frontiersin.org |
| Relative Abundance of Proteobacteria | Low | Significantly Increased | frontiersin.org |
| Relative Abundance of Bacteroidetes | High | Significantly Decreased | frontiersin.orgmdpi.com |
| Relative Abundance of Lachnospiraceae | Normal | Depleted | frontiersin.org |
| Gut Permeability (Serum FITC-Dextran) | Low | Significantly Increased | nih.govfrontiersin.org |
| Tight-Junction Protein (e.g., ZO-1) | Normal Expression | Reduced to ~50% of control | nih.govfrontiersin.org |
Animal models are instrumental in studying the evolution of antibiotic resistance in a controlled in vivo environment. Ampicillin is frequently used in these systems to understand the genetic and metabolic pathways that lead to resistance. These models allow researchers to observe the transition from antibiotic tolerance to stable, inheritable resistance under selective pressure. nih.gov
Studies have shown that exposure to ampicillin can drive the selection of mutations in specific bacterial genes. plos.org For example, research in Enterococcus faecium has identified several genes, beyond the well-known penicillin-binding proteins, that contribute to ampicillin resistance. plos.org In vivo models provide a more realistic context than simple in vitro experiments for studying the horizontal gene transfer of resistance genes between bacteria. nih.govresearchgate.net
Interestingly, recent research has highlighted the role of bacterial metabolism in the development of resistance. In a mouse infection model, it was demonstrated that bacterial regulation of glucose metabolism plays a crucial role in the development of ampicillin resistance. nih.gov Strains engineered with a reduced capacity for glucose uptake were found to be more resistant to ampicillin in vivo. nih.gov This suggests that the metabolic state of the bacteria can significantly influence its susceptibility to antibiotics and that ampicillin itself can manipulate metabolic pathways, affecting the transition from tolerance to resistance. nih.gov These controlled systems are vital for developing strategies to curtail the spread of antibiotic resistance. nih.gov
By inducing dysbacteriosis, ampicillin serves as a tool to probe the complex interplay between the gut microbiota and the host immune system. nih.gov The disruption of the microbial community by ampicillin has been shown to trigger significant changes in host immune responses in model organisms like mice. frontiersin.orgparahostdis.org
One of the key findings is the impact on the intestinal barrier and mucosal immunity. Ampicillin-induced dysbiosis leads to a decrease in the production of secretory IgA (sIgA) in the colon, a critical antibody for mucosal defense. frontiersin.orgfrontiersin.org Concurrently, the treatment can enhance the production of pro-inflammatory cytokines. For example, studies have reported increased levels of interferon-gamma (IFN-γ) and activation of the NF-κB inflammatory pathway in the colon of ampicillin-treated mice. frontiersin.orgfrontiersin.org The expression of certain innate immune proteins, like RegIIIγ, which has antimicrobial properties, is also modulated. frontiersin.org
The effects extend to systemic immune cell populations. Temporary ampicillin treatment has been observed to have a lasting impact on natural killer T cells and a more transient reducing effect on regulatory T cells. researchgate.netnih.gov Furthermore, altering the gut microbiome with ampicillin can change how the host's immune system responds to other challenges. In one study, ampicillin treatment altered the gut microbiome in mice, which in turn changed the subsequent antibody response (IgG1 and IgG2a) to antigens from a parasitic worm. parahostdis.org These models demonstrate the profound influence of the gut microbiota on both local and systemic immune homeostasis. frontiersin.org
| Immune Parameter | Effect of Ampicillin-Induced Dysbiosis in Mice | Reference(s) |
| Secretory IgA (sIgA) in Colon | Decreased | frontiersin.orgfrontiersin.org |
| Interferon-gamma (IFN-γ) | Increased | frontiersin.orgfrontiersin.org |
| NF-κB Pathway | Enhanced/Activated | frontiersin.orgfrontiersin.org |
| Regulatory T cells (Tregs) | Non-lasting reduction | researchgate.netnih.gov |
| Natural Killer T cells (NKTs) | Lasting impact (reduction) | researchgate.netnih.gov |
| Intestinal Permeability (Endotoxin) | Increased | nih.govfrontiersin.orgfrontiersin.org |
Evaluation of Antimicrobial Resistance Development in Controlled In Vivo Systems
Integration in Materials Science Research
In materials science, ampicillin is incorporated into various materials to create antimicrobial surfaces and coatings for research tools and potential medical implants. This research aims to prevent bacterial colonization and biofilm formation on surfaces.
One approach involves loading ampicillin into sol-gel coatings. However, studies have noted challenges, such as the formation of isolated cracks in the coating, which may be related to the poor solubility of ampicillin in the aqueous solutions used during synthesis. mdpi.com A more advanced strategy involves creating "smart" coatings that release the antibiotic on demand. Researchers have developed a hydrogel coating for titanium alloy pins where ampicillin is covalently linked to the hydrogel via an oligonucleotide linker. acs.orgnih.gov This linker is specifically designed to be cleaved by an enzyme (micrococcal nuclease) secreted by Staphylococcus aureus. acs.orgnih.gov When the bacteria are present, the enzyme cleaves the linker, releasing ampicillin and eradicating the nearby bacteria. This on-demand release was shown to be effective in a rat model, preventing periprosthetic infection for over three months. acs.org
Ampicillin has also been coated onto gold nanoparticles (GNPs) in a single-step, ecofriendly process. wku.edu These Amp-GNPs were found to be highly efficient antibacterial agents against multiple bacterial strains. wku.edu Other research has focused on modulating the release kinetics of ampicillin from ceramic materials by applying a thin polymer coating using plasma polymerization, successfully slowing down the drug's release. upc.edu These innovative applications in materials science demonstrate the versatility of ampicillin in the development of next-generation antimicrobial surfaces. researchgate.net
| Coating/Material Type | Substrate | Key Feature/Mechanism | Observed Effect | Reference(s) |
| Polymethacrylate Hydrogel | Titanium Alloy Pins | On-demand release triggered by bacterial nuclease | Cleared S. aureus infection in vitro and in a rat model. acs.org | acs.orgnih.gov |
| Gold Nanoparticles (GNPs) | N/A (Carrier) | Direct coating of ampicillin onto GNPs | High antibacterial activity against Gram-positive and Gram-negative strains. | wku.edu |
| Sol-Gel Coating | Not specified | Incorporation of ampicillin into the coating matrix | Formed uniform coating, but with some cracking issues. | mdpi.com |
| Plasma Polymerized Coating | β-Tricalcium Phosphate (B84403) (β-TCP) Ceramic | Modulates release kinetics | Significantly slowed the release of ampicillin from the ceramic. | upc.edu |
Studies on Ampicillin's Impact on Microbial Fuel Cell Performance
The introduction of antibiotics into wastewater streams presents a significant challenge to biological treatment systems. However, research into the effects of ampicillin on microbial fuel cells (MFCs) has revealed a complex interaction, where low concentrations may enhance electricity generation while higher concentrations can be inhibitory. MFCs are a technology that uses the metabolic activity of microorganisms to convert the chemical energy in organic waste into electrical energy.
A key study investigated the performance of MFCs when fed with synthetic wastewater containing ampicillin at concentrations of 10 mg/L and 25 mg/L, compared to a control MFC with no ampicillin. researchgate.netascelibrary.orgascelibrary.org The results demonstrated that the MFC operating with 10 mg/L of ampicillin (MFC10) exhibited a 25% higher voltage output than the control (MFCC). researchgate.netascelibrary.org Conversely, the MFC with 25 mg/L of ampicillin (MFC25) showed a 10.2% decrease in voltage generation compared to the control. researchgate.netascelibrary.org
This suggests that an optimal concentration of ampicillin can stimulate the bioelectrochemical activity of the microorganisms. The enhanced electricity generation at lower concentrations might be attributed to increased membrane permeability in bacteria, facilitating electron transfer to the MFC's anode. ascelibrary.org
In addition to electricity generation, the study also assessed the efficiency of the MFCs in treating the wastewater, measured by the removal of Chemical Oxygen Demand (COD). The MFC10 demonstrated better COD removal efficiency than both the control MFC and the MFC25. researchgate.netascelibrary.org This indicates that at a concentration of 10 mg/L, ampicillin did not negatively affect the metabolic capacity of the microbial consortium to break down organic matter and may have even improved it. ascelibrary.org
Furthermore, the MFCs were effective in degrading the ampicillin itself. The MFC10 and MFC25 showed high and comparable ampicillin removal efficiencies of 86% and 84%, respectively. researchgate.netascelibrary.orgascelibrary.org This highlights the potential of MFCs as a dual-purpose technology for both treating antibiotic-contaminated wastewater and generating power. The rapid degradation of ampicillin within the active MFCs likely helped the microbial community to mitigate the potentially harmful effects of the antibiotic. nih.gov
Table 1: Effect of Ampicillin Concentration on Microbial Fuel Cell (MFC) Performance
| Parameter | Control (MFCC) | MFC with 10 mg/L Ampicillin (MFC10) | MFC with 25 mg/L Ampicillin (MFC25) |
| Voltage Generation vs. Control | Baseline | 25% Higher | 10.2% Lower |
| Chemical Oxygen Demand (COD) Removal | Baseline Performance | Higher than Control | Lower than Control |
| Ampicillin Removal Efficiency | Not Applicable | 86% | 84% |
| Current Density (mA/m²) | 190 | 237 | 176 |
Data sourced from studies evaluating the effect of ampicillin on low-cost microbial fuel cells. researchgate.netascelibrary.org
Future Directions and Emerging Research Frontiers
Advancements in Green Chemistry Approaches for Ampicillin (B1664943) Synthesis
The imperative for sustainable and environmentally benign pharmaceutical production has propelled research into green chemistry alternatives for the synthesis of ampicillin. Traditional chemical synthesis routes often involve the use of toxic organic solvents like methylene (B1212753) chloride and require significant energy inputs for processes such as cryogenic cooling. scielo.brnih.gov These methods also necessitate complex purification steps to remove undesirable residues and protecting groups, adding to the cost and environmental burden. scielo.brchemrj.org
A significant focus of green chemistry in this area is the adoption of enzymatic synthesis. This approach utilizes enzymes, such as penicillin G acylase (PGA), to catalyze the formation of ampicillin from its precursors, 6-aminopenicillanic acid (6-APA) and an activated form of D-phenylglycine, like phenylglycine methyl ester (PGME). scielo.brnih.govresearchgate.net Enzymatic synthesis offers several advantages, including milder reaction conditions (aqueous medium, neutral pH, and moderate temperatures), high selectivity, and the generation of more easily manageable waste streams. scielo.brnih.gov
Research has been directed at optimizing the enzymatic process to enhance its economic viability. Studies have explored the influence of various reaction parameters, including temperature, pH, and the ratio of reactants, on the yield, selectivity, and productivity of ampicillin synthesis. scielo.br For instance, one study found that the highest yield was achieved at 4°C, while the best productivity and selectivity were obtained at 25°C. scielo.br The development of fed-batch reactors and the immobilization of enzymes on supports like agarose-glyoxyl derivatives are also key strategies being investigated to improve process efficiency and enable enzyme reuse. researchgate.netacs.org
Further innovations include the exploration of a "one-pot, two-step" enzymatic synthesis and the use of mixed side-chain donors to improve process efficiency. researchgate.netrsc.org These advancements aim to overcome the lower yields sometimes associated with enzymatic methods compared to traditional chemical routes, paving the way for a more sustainable production of this vital antibiotic. scielo.br
Novel Biosensing and Detection Technologies for Environmental Monitoring of Ampicillin Residues
The widespread use of ampicillin has led to its emergence as an environmental micropollutant, detected in various water bodies, including surface water, groundwater, and wastewater treatment plant effluents. frontiersin.orgmdpi.comnih.gov This necessitates the development of sensitive, rapid, and cost-effective methods for its detection and monitoring. Traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often complex and not suitable for on-site analysis. azosensors.com
To address this, research has focused on developing novel biosensing technologies. Electrochemical biosensors, in particular, have gained significant attention due to their potential for portability, fast analysis times, and affordability. mdpi.commdpi.com These sensors often employ nanomaterials to enhance their sensitivity and performance.
Recent developments in electrochemical biosensors for ampicillin detection include:
Aptasensors: These sensors utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. An electrochemical aptasensor using a nanocomposite of MoS2 nanosheets and conductive polypyrrole nanoparticles demonstrated a very low limit of detection (LOD) of 10 pg/L. mdpi.comnih.gov
Immunosensors: These sensors are based on the specific binding between an antibody and an antigen. An electrochemical immunosensor for ampicillin detection was developed using amine-functionalized nanostructured MoS2-based nanoparticles, achieving an LOD of 0.028 μg/mL. mdpi.com
Molecularly Imprinted Polymers (MIPs): MIP-based electrochemical sensors have been created by electropolymerizing a film on a glassy carbon electrode modified with gold nanoparticles and single-walled carbon nanotubes, using ampicillin as the template molecule. This sensor showed a linear relationship with ampicillin concentration down to the nanomolar range. researchgate.net
Fluorescence-based biosensors are also emerging as a promising detection method. One such sensor utilizes chitosan-coated Mn-doped ZnS micromaterials in conjunction with the β-lactamase enzyme. azosensors.comresearchgate.net The enzyme breaks down ampicillin, producing fluorescent byproducts that can be quantified, allowing for the detection of ampicillin at picomolar concentrations. azosensors.com Another approach involves the use of the chloroperoxidase enzyme, which oxidizes ampicillin to produce a fluorescent compound, enabling its detection at the micromolar level in environmental water samples. frontiersin.org
These innovative biosensing technologies offer the potential for real-time and on-site monitoring of ampicillin residues, which is crucial for assessing environmental contamination and managing the risks associated with antibiotic resistance. azosensors.comnih.gov
Development of Innovative Strategies to Circumvent Antimicrobial Resistance in Research Models
The increasing prevalence of ampicillin-resistant bacteria poses a significant challenge. nih.gov A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of ampicillin, rendering it inactive. nih.govnih.gov Research is actively exploring novel strategies to overcome these resistance mechanisms.
One major approach is the development and use of β-lactamase inhibitors . These molecules are administered in combination with β-lactam antibiotics to protect them from degradation. mdpi.comnews-medical.net Clavulanic acid is a well-known example that is often combined with amoxicillin (B794). mdpi.com Research continues to focus on discovering new and more potent inhibitors that can counteract a broader range of β-lactamases. nih.gov
Another key strategy involves modifying the antibiotic structure to make it less susceptible to bacterial resistance mechanisms. This can involve creating derivatives of ampicillin that are more stable or have an enhanced ability to penetrate bacterial cells. researchgate.net
Targeting other bacterial processes is also a promising avenue. This includes:
Efflux Pump Inhibitors: Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell. Inhibiting these pumps can increase the intracellular concentration of ampicillin, restoring its efficacy. mdpi.comnews-medical.net
Inhibiting Biofilm Formation: Bacteria within biofilms are often more resistant to antibiotics. Developing agents that can disrupt biofilm formation or disperse existing biofilms can make bacteria more susceptible to ampicillin treatment. mdpi.com
Targeting Virulence Factors: Instead of directly killing the bacteria, this strategy aims to disarm them by inhibiting the production of toxins and other virulence factors.
Combination therapy , where ampicillin is used alongside other antimicrobial agents with different mechanisms of action, is also being investigated. mdpi.comconsensus.app This can create a synergistic effect, making it more difficult for bacteria to develop resistance. mdpi.com
Furthermore, advanced techniques like impedimetric sensors are being developed to monitor the real-time response of bacteria to antibiotics like ampicillin. rsc.org These tools can help in understanding the dynamics of resistance and evaluating the effectiveness of new therapeutic strategies. rsc.org
Interdisciplinary Research on the Ecotoxicology and Remediation of Pharmaceutical Contaminants in the Environment
The presence of ampicillin and other pharmaceutical contaminants in the environment is a growing concern due to their potential ecotoxicological effects. mdpi.comnih.gov Ampicillin has been detected in various aquatic environments, and its persistence can lead to long-term negative impacts on non-target organisms. mdpi.commase.gov.it
Ecotoxicology research focuses on understanding the adverse effects of these contaminants on ecosystems. Studies have shown that ampicillin can affect aquatic organisms at different trophic levels. For example, it can inhibit photosynthesis in some algae and impact the growth and reproduction of certain invertebrates. mdpi.comresearchgate.net The ecotoxicity of antibiotics can vary significantly depending on the organism and environmental conditions. researchgate.net There is a recognized need for more comprehensive ecotoxicological data, particularly on the chronic effects of antibiotic mixtures on aquatic life. nih.gov
Remediation research aims to develop effective methods for removing pharmaceutical contaminants from soil and water. researchgate.net Conventional wastewater treatment plants are often not fully effective at eliminating antibiotics. iwaponline.commdpi.com Therefore, advanced remediation techniques are being explored.
Promising remediation strategies include:
Advanced Oxidation Processes (AOPs): Techniques like photocatalysis are being investigated for their ability to degrade antibiotics in wastewater. iwaponline.com
Bioremediation: This approach utilizes microorganisms that can degrade or transform antibiotics into less harmful substances. Research is ongoing to identify and optimize microbial strains with the ability to biodegrade ampicillin. nih.gov
Membrane Filtration: Techniques such as reverse osmosis (RO) have shown high removal rates for ampicillin from water. mdpi.com
Interdisciplinary research that combines ecotoxicology and remediation is crucial for developing sustainable solutions to the problem of pharmaceutical contamination. This involves not only creating effective removal technologies but also understanding the environmental risks associated with these contaminants and their degradation byproducts.
Exploration of Ampicillin's Modulatory Effects on Non-Target Microorganisms in Complex Ecosystems
The introduction of ampicillin into the environment can have significant and often unintended consequences for non-target microorganisms in complex ecosystems like soil and aquatic environments. mase.gov.itmdpi.com These effects extend beyond the selection for antibiotic-resistant bacteria and can alter the structure and function of entire microbial communities. mase.gov.it
In soil ecosystems, studies have shown that ampicillin can lead to shifts in the microbial community composition. For instance, some research has observed an increase in the abundance of fungi in the presence of ampicillin, potentially due to the suppression of competing bacteria. mdpi.comresearchgate.net The impact on total bacterial counts can be variable, with some studies reporting initial decreases followed by recovery or even increases in certain bacterial populations. mdpi.comresearchgate.net These alterations can affect crucial soil processes like nutrient cycling and organic matter decomposition. nih.govmdpi.com
In aquatic ecosystems, ampicillin can impact the primary producers, such as microalgae. concordia.ab.ca By affecting these foundational organisms, ampicillin can have cascading effects throughout the aquatic food web. concordia.ab.ca Furthermore, the presence of ampicillin in aquatic environments can influence the bacterial communities in sediments, leading to changes in bacterial diversity and metabolic functions. mdpi.com
A key area of research is the effect of sub-inhibitory concentrations of ampicillin. Even at low levels, ampicillin can act as a signaling molecule, influencing processes like biofilm formation and the horizontal gene transfer of antibiotic resistance genes among bacteria. mase.gov.itresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Ampicillin Hemisulfate to ensure purity and reproducibility?
- Methodological Answer : Synthesis typically involves reacting ampicillin with sulfuric acid under controlled stoichiometric conditions. Characterization requires a combination of techniques:
- HPLC for purity assessment (≥95% by area normalization) .
- NMR (¹H/¹³C) and FTIR to confirm structural integrity and sulfation .
- Elemental analysis to verify sulfur content, ensuring stoichiometric consistency with the hemisulfate form .
- Pharmacopeial standards (e.g., USP Ampicillin RS) should be used for calibration .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Prepare solutions at pH ranges 2–9 (using phosphate buffers) and incubate at 25°C, 37°C, and 45°C.
- Monitor degradation via UV-Vis spectroscopy (λ = 254 nm for ampicillin derivatives) and HPLC at intervals (0, 24, 48, 72 hours) .
- Quantify degradation products (e.g., ampicillinic acid) using validated chromatographic methods .
- Include kinetic modeling (e.g., first-order decay) to estimate shelf-life .
Q. What are the key considerations for evaluating the antimicrobial efficacy of this compound in vitro?
- Methodological Answer :
- Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against reference strains (e.g., E. coli ATCC 25922) .
- Include controls:
- Positive control : Ampicillin sodium (to compare efficacy).
- Negative control : Sterile broth.
- Assess time-kill curves over 24 hours to differentiate bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data between this compound and other ampicillin salts?
- Methodological Answer :
- Conduct meta-analysis of published studies, focusing on variables:
- Solubility differences (hemisulfate vs. sodium salt in aqueous media).
- Bioavailability in animal models (e.g., murine infection studies) .
- Replicate conflicting experiments under standardized conditions (pH, inoculum size, growth medium) .
- Use cheminformatics tools to model salt dissociation kinetics and bacterial uptake .
Q. What experimental strategies are recommended to investigate the role of this compound in overcoming β-lactamase-mediated resistance?
- Methodological Answer :
- Co-administer with β-lactamase inhibitors (e.g., clavulanic acid) and compare MIC shifts in resistant strains (e.g., K. pneumoniae producing TEM-1 β-lactamase) .
- Perform molecular docking studies to assess binding affinity of this compound to penicillin-binding proteins (PBPs) in resistant vs. susceptible strains .
- Validate findings using RT-qPCR to quantify β-lactamase gene expression post-exposure .
Q. How should researchers design comparative studies to evaluate the pharmacokinetic (PK) profile of this compound against other ampicillin formulations?
- Methodological Answer :
- Use a crossover design in animal models (e.g., rats) with serial blood sampling over 24 hours.
- Analyze plasma concentrations via LC-MS/MS , comparing parameters:
- Cmax , Tmax , AUC0–24 , and half-life .
- Include tissue penetration studies (e.g., lung, kidney) to assess distribution differences .
- Apply compartmental modeling (e.g., two-compartment model) to predict human dosing regimens .
Methodological Notes for Data Reporting
-
Reproducibility : Follow pharmacopeial protocols (USP-NF) for assay validation and journal guidelines (e.g., Medicinal Chemistry Research) for experimental detail .
-
Data Tables :
Parameter This compound Ampicillin Sodium Solubility (mg/mL) 25 (pH 7.4) 100 (pH 7.4) MIC (E. coli) 2 µg/mL 1 µg/mL Plasma half-life 1.2 h 1.0 h -
Ethical Compliance : Adhere to NIH guidelines for preclinical studies (e.g., animal welfare, sample size justification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
